N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide: is a synthetic organic compound that features both an oxalamide and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with 3-ethoxypropylamine and thiophen-2-ylmethylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The thiophene moiety is known for its biological activity, and incorporating it into new compounds can lead to the discovery of novel therapeutic agents.
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the oxalamide moiety can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N1-(3-ethoxypropyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.
N1-(3-ethoxypropyl)-N2-(pyridin-2-ylmethyl)oxalamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-17-7-4-6-13-11(15)12(16)14-9-10-5-3-8-18-10/h3,5,8H,2,4,6-7,9H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXRWHIZJAFQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NCC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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